molecular formula C15H15BrFN B1405919 [(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine CAS No. 1487306-09-1

[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine

Cat. No.: B1405919
CAS No.: 1487306-09-1
M. Wt: 308.19 g/mol
InChI Key: SAQRVQXURDKIPA-UHFFFAOYSA-N
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Description

Product Overview [(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine is a high-purity organic compound supplied for chemical research and development purposes. This secondary amine features a bromo-fluorophenyl group and a methylphenyl group, making it a valuable intermediate for synthetic chemistry applications . Chemical Data • CAS Number: 1487306-09-1 • Molecular Formula: C 15 H 15 BrFN • Molecular Weight: 308.19 g/mol • SMILES: Cc1cccc(CNCc2ccc(Br)c(F)c2)c1 Research Applications This compound is primarily used as a building block in organic synthesis and medicinal chemistry research. Its structure, containing both bromine and fluorine substituents on an aromatic ring, is particularly useful for further functionalization via cross-coupling reactions, such as the Suzuki reaction, which is widely employed to create novel bioactive molecules . Researchers may utilize this amine in the exploration of new pharmaceutical candidates or as a precursor for the synthesis of more complex chemical entities. Handling and Safety This chemical is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the material safety data sheet (MSDS) prior to use and employ appropriate personal protective equipment. Proper laboratory practices are essential for safe handling .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-N-[(3-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN/c1-11-3-2-4-12(7-11)9-18-10-13-5-6-14(16)15(17)8-13/h2-8,18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQRVQXURDKIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 3-methylbenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine and fluorine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for certain targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine C15H15BrFN ~294.15 Br (para), F (meta), CH3 (meta)
(4-Bromo-3-fluorophenyl)methylamine () C11H15BrFN 260.15 Br (para), F (meta), butyl
(3-Bromo-4-fluorophenyl)methylamine () C12H17BrFN 274.17 Br (meta), F (para), branched alkyl
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine () C12H15BrFN 263.16 Br (para), F (meta), cyclobutane
[(3-fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine () C16H18FN 247.12 F (meta), CH3 (para), CH3 (meta)

Key Observations :

  • Halogen vs. Alkyl Groups: Bromine and fluorine substituents increase molecular weight and polarity compared to alkyl chains (e.g., butyl in ).
  • Aromatic vs. Aliphatic Amines : The target compound’s dual aromatic structure likely reduces water solubility compared to alkyl-substituted analogs (e.g., ), but increases lipophilicity, favoring membrane permeability in biological systems .

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects : The bromine and fluorine substituents on the phenyl ring create an electron-deficient aromatic system, enhancing reactivity in nucleophilic aromatic substitution compared to methyl-substituted analogs (e.g., ) .

Crystallographic and Conformational Analysis

  • Crystal Packing : Analogous compounds (e.g., coumarin derivatives in ) show that bulky substituents like bromine and methyl groups influence crystal packing via van der Waals interactions and halogen bonding .

Biological Activity

[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural configuration that includes bromine and fluorine substituents, which may enhance its reactivity and interactions with biological targets.

  • Molecular Formula : C11_{11}H12_{12}BrF
  • SMILES : CNCC1=CC(=C(C=C1)Br)F
  • InChI : InChI=1S/C11H12BrFN/c1-12-5-6-2-3-7(9)8(10)4-6/h2-4,12H,5H2,1H3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) is believed to enhance the compound's binding affinity and specificity, potentially leading to modulation of enzyme activities and disruption of cellular processes.

Biological Activities

Research has indicated several areas where this compound may exhibit significant biological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have indicated that it may inhibit cancer cell proliferation through specific pathways, although detailed studies are still required to elucidate these mechanisms.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Properties
[(4-Chloro-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amineChlorine instead of bromineSimilar reactivity; potential differences in biological activity
[(4-Bromo-3-chlorophenyl)methyl][(3-methylphenyl)methyl]amineChlorine instead of fluorineMay exhibit different binding affinities due to electronic effects

Study 1: Antimicrobial Activity

A study conducted on various substituted phenyl amines, including this compound, demonstrated significant antimicrobial activity against a range of bacterial strains. This study highlighted the importance of halogen substitution in enhancing the effectiveness of these compounds against pathogens.

Study 2: Anticancer Effects

In vitro assays showed that this compound could disrupt cancer cell cycles and induce apoptosis in specific cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell growth and survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of [(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine?

  • Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For instance, benzaldimine intermediates (e.g., 3-bromo-4-fluoro-benzaldimine) are reacted with amines like 3-methylbenzylamine under catalytic hydrogenation or using reducing agents such as NaBH4_4. Reaction optimization may involve adjusting solvent polarity (e.g., THF or DCM), temperature (0–25°C), and catalyst loading. Structural analogs in highlight the use of substituted benzaldimines and aryl amines, with yields varying based on steric and electronic factors .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for aromatic protons (δ 6.8–7.6 ppm), methyl groups (δ 2.2–2.5 ppm), and amine protons (broad δ 1.5–3.0 ppm). Coupling patterns (e.g., 3JHF^3J_{H-F} for fluorine) help confirm substitution positions .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 338.04) and isotopic patterns for bromine (79^{79}Br/81^{81}Br) .
  • Elemental Analysis : Confirm C, H, N, and Br/F ratios within ±0.4% error .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be addressed during structural elucidation?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for small-molecule refinement, particularly for handling twinned data or high thermal motion. Adjust parameters like R1_1 (goal < 5%) and wR2_2 (goal < 10%) iteratively. emphasizes robust handling of disordered atoms via PART and SUMP instructions .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify anomalous displacement parameters (e.g., Ueq_{eq} > 0.1 Å2^2) and validate hydrogen bonding or π-π interactions .

Q. What strategies improve synthetic yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Stepwise Optimization :
  • Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., EtOH/water) to isolate intermediates like 3-bromo-4-fluorobenzaldehyde .
  • Catalyst Screening : Test Pd/C, Raney Ni, or enzymes for reductive amination. reports yields ranging from 24% to 92% for analogous amines, dependent on steric bulk and catalyst efficiency .
  • Reaction Monitoring : Employ TLC (Rf_f tracking) or in situ IR to detect amine formation (N–H stretch ~3300 cm1^{-1}) .

Q. How do electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine as a Leaving Group : The 4-bromo substituent enables Suzuki-Miyaura couplings with aryl boronic acids. Fluorine’s electron-withdrawing effect (σm_m = 0.34) enhances oxidative addition in Pd-catalyzed reactions.
  • Steric Considerations : The 3-methylphenyl group may hinder coupling at the benzylic position. Computational modeling (DFT) can predict regioselectivity and transition-state energies .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?

  • Methodological Answer :

  • Solvent/Temperature Calibration : Replicate experiments in deuterated solvents (CDCl3_3 vs. DMSO-d6_6) and at controlled temperatures (25°C vs. 40°C). notes solvent-induced shifts up to 0.3 ppm for aromatic protons .
  • Cross-Validation : Compare with analogous compounds (e.g., 4-bromo-3-fluorobenzyl derivatives in ) to identify systematic deviations .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( ) .
  • Waste Disposal : Neutralize amine residues with dilute HCl before disposal in halogenated waste containers (per protocols) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine
Reactant of Route 2
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[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine

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